molecular formula C21H21N3O2S B2663175 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 340018-57-7

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2663175
CAS No.: 340018-57-7
M. Wt: 379.48
InChI Key: CTQYNTZVKWERIN-UHFFFAOYSA-N
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Description

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound featuring an imidazole ring substituted with phenyl groups and a morpholinoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone typically involves the condensation of 4,5-diphenylimidazole-2-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or signaling pathways. The phenyl groups and morpholinoethanone moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-diphenyl-1H-imidazol-2-yl)phenol
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl 4-chlorobenzoate
  • 4,5-diarylimidazole-2-thiones

Uniqueness

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)-1-morpholinoethanone is unique due to the presence of both the imidazole ring and the morpholinoethanone moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-18(24-11-13-26-14-12-24)15-27-21-22-19(16-7-3-1-4-8-16)20(23-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQYNTZVKWERIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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